3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea
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Overview
Description
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is an organic compound with a complex structure that includes a cyclohexene ring, a phenylethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives under specific conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through Friedel-Crafts alkylation, using reagents such as aluminum chloride.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, often using reagents like sulfuric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sulfuric acid in anhydrous conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea
- 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
Uniqueness
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(17-12-9-14-7-3-1-4-8-14)18-13-16(20)10-5-2-6-11-16/h1,3-5,7-8,10,20H,2,6,9,11-13H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODGBOFORGWDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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